

# An In-depth Technical Guide to the Discovery and Synthesis of PF-07284892

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## Compound of Interest

Compound Name: **R892**

Cat. No.: **B15575184**

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Initial Note on Nomenclature: The query for "**R892**" did not yield a specific therapeutic agent. However, extensive research has identified a potential candidate, PF-07284892, a molecule with a similar numerical sequence in its identifier, which is currently in clinical development. This document focuses on the available technical information for PF-07284892.

## Introduction and Discovery

PF-07284892, also known as ARRY-558, is an investigational, orally active, allosteric small molecule inhibitor of Src homology region 2 domain-containing phosphatase-2 (SHP2).<sup>[1][2]</sup> The compound was originally discovered by Array BioPharma and is now under development by Pfizer following its acquisition of the company.<sup>[3][4]</sup> The discovery of PF-07284892 was driven by the need to overcome resistance to targeted therapies in various oncogene-driven cancers.<sup>[1][4]</sup> SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by modulating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.<sup>[5][6]</sup> Its role in mediating resistance to targeted therapies made it a compelling target for drug discovery.<sup>[7]</sup>

## Chemical Properties

Basic chemical information for PF-07284892 is summarized in the table below.

Property	Value
Chemical Formula	C22H23ClN6S
Molecular Weight	438.98 g/mol
Synonyms	ARRY-558, PF 07284892
Mechanism of Action	Allosteric SHP2 inhibitor

Source:[3][8]

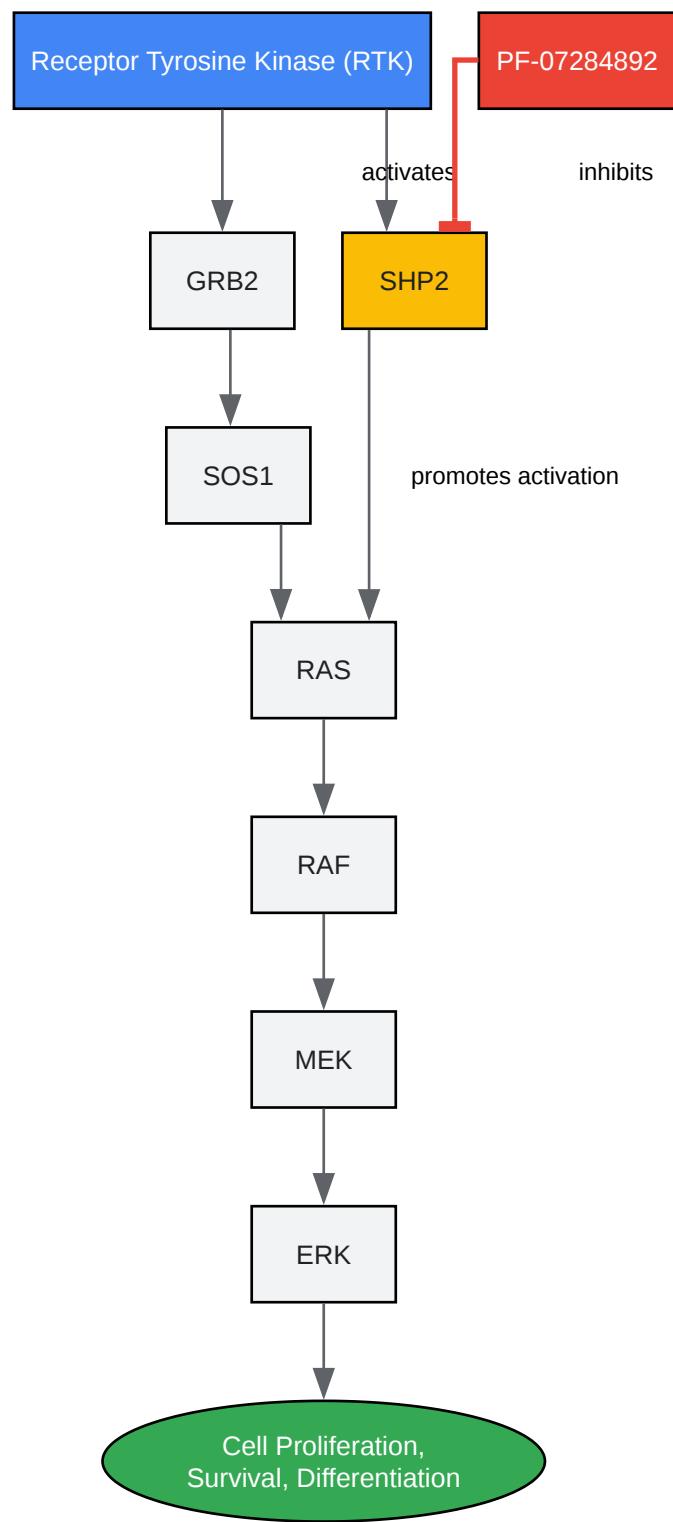
## Synthesis

A detailed, step-by-step synthesis protocol for PF-07284892 is not publicly available in the reviewed literature, which is common for investigational compounds. However, based on its chemical structure, a plausible synthetic approach would likely involve a multi-step process culminating in the formation of the spiro[indene-2,4'-piperidin]-1-amine core and subsequent coupling with the substituted triazine moiety. The synthesis would be designed to achieve the specific stereochemistry observed in the active molecule. For research purposes, PF-07284892 is available through custom synthesis from specialized chemical vendors.[8]

## Mechanism of Action and Signaling Pathway

PF-07284892 is an allosteric inhibitor of SHP2.[1] It binds to a tunnel-like interface between the N- and C-proximal SH2 and the phosphatase domains of SHP2, locking the enzyme in an inactive conformation.[9] This inhibition prevents SHP2-mediated dephosphorylation of its target proteins, thereby downregulating the RAS-MAPK signaling pathway.[5][6] This pathway is often hyperactivated in cancer cells, and its inhibition can lead to decreased tumor cell proliferation and survival.[5]

The signaling pathway affected by PF-07284892 is depicted below:



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**Diagram 1:** Simplified SHP2-mediated RAS-MAPK signaling pathway and the inhibitory action of PF-07284892.

## Preclinical and Clinical Data

PF-07284892 has been evaluated in preclinical models and a Phase 1 clinical trial (NCT04800822).[\[7\]](#)[\[10\]](#)

### Preclinical Data

In preclinical studies, PF-07284892 demonstrated the ability to decrease the expression of phosphorylated ERK (pERK), a downstream effector in the MAPK pathway.[\[2\]](#) It has shown antitumor efficacy in various oncogene-addicted models, particularly in overcoming resistance to other targeted therapies.[\[11\]](#)

Parameter	Result	Species/Cell Line
IC50	21 nM	In vitro SHP2 inhibition assay
Bioavailability (F%)	Mouse: 85%, Rat: 94%, Dog: 102%, Monkey: 64%	Oral administration

Source:[\[2\]](#)

### Clinical Data (Phase 1 Study - NCT04800822)

The first-in-human Phase 1 study evaluated PF-07284892 as a monotherapy and in combination with other targeted agents in patients with advanced solid tumors.[\[7\]](#)[\[10\]](#) The study was terminated for strategic reasons and not due to major safety concerns.[\[3\]](#)[\[12\]](#)

Table 1: Summary of Phase 1 Clinical Trial Data for PF-07284892

Parameter	Finding
Recommended Dose for Further Evaluation (RDE)	40 mg, orally, twice weekly
Most Common Treatment-Related Adverse Events (TRAEs) (>15%)	Anemia (21%), peripheral edema (18%), increased AST (18%)
Dose-Limiting Toxicities (DLTs) in Cycle 1	Grade 3 increased AST/ALT/bilirubin (n=1), anemia (n=1), increased AST/ALT and thrombocytopenia (n=1); Grade 4 bilirubin (n=1)
Preliminary Efficacy (Combination Therapy)	3 confirmed partial responses (RECIST v1.1) in treatment-refractory patients (2 with lorlatinib, 1 with binimetinib)
Pharmacokinetics	Dose-proportional

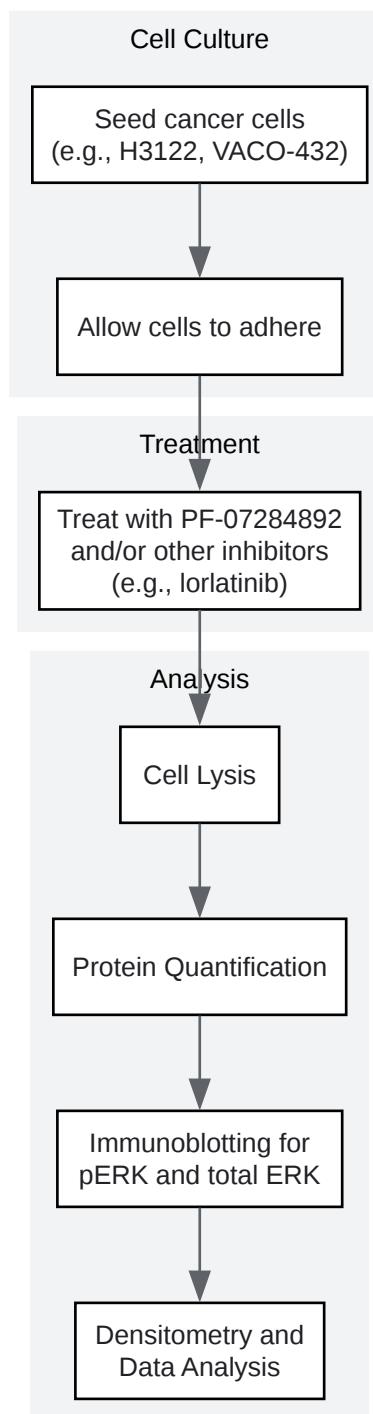
Source:[7][10]

## Experimental Protocols

Detailed experimental protocols are proprietary and not fully disclosed in public literature. Below is a generalized workflow based on the available information.

### In Vitro pERK Expression Analysis

A general workflow for analyzing the effect of PF-07284892 on pERK expression in cancer cell lines is as follows:

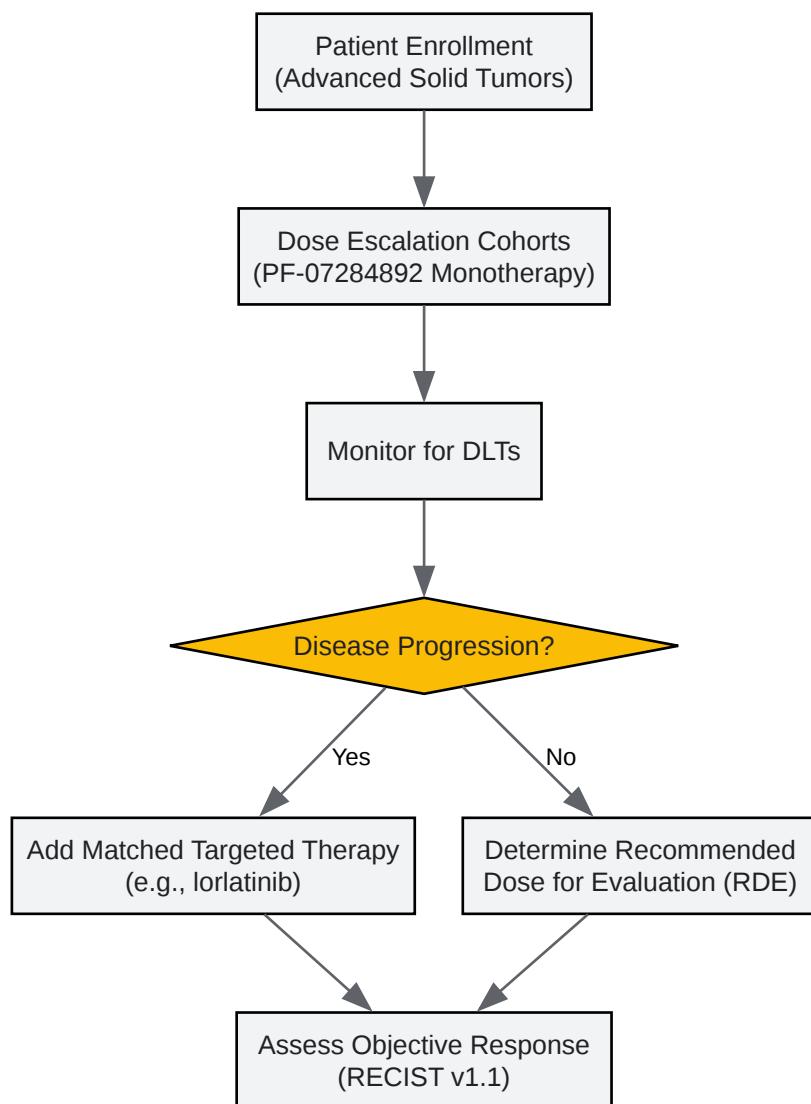


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**Diagram 2:** General experimental workflow for in vitro analysis of pERK expression.

## Phase 1 Clinical Trial Design

The Phase 1 study (NCT04800822) employed a dose-escalation design to determine safety, tolerability, and the RDE. A key feature was the ability to add a matched targeted therapy after a period of PF-07284892 monotherapy.



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**Diagram 3:** Logical workflow of the Phase 1 clinical trial for PF-07284892.

## Conclusion

PF-07284892 is a promising allosteric SHP2 inhibitor with a clear mechanism of action and demonstrated potential to overcome resistance to targeted therapies in oncogene-addicted cancers. While detailed synthesis and experimental protocols are not yet in the public domain, the available preclinical and clinical data provide a strong rationale for its continued

investigation. The unique clinical trial design allowing for the addition of targeted therapies upon progression has provided early proof-of-concept for its utility in a combination setting. Further studies will be necessary to fully elucidate its therapeutic potential.

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